molecular formula C16H19N3O4S2 B2583018 2-((1-(benzo[d]thiazole-2-carbonyl)piperidin-4-yl)sulfonyl)-N-methylacetamide CAS No. 1798540-37-0

2-((1-(benzo[d]thiazole-2-carbonyl)piperidin-4-yl)sulfonyl)-N-methylacetamide

Cat. No. B2583018
CAS RN: 1798540-37-0
M. Wt: 381.47
InChI Key: ZLAGKVSBPUOXDB-UHFFFAOYSA-N
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Description

The compound “2-((1-(benzo[d]thiazole-2-carbonyl)piperidin-4-yl)sulfonyl)-N-methylacetamide” is a complex organic molecule that contains a benzo[d]thiazole moiety and a piperidine ring. Both of these components are common in pharmaceutical compounds .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its functional groups. Piperidine derivatives are known to undergo a variety of reactions .

Scientific Research Applications

Medicinal Chemistry and Drug Design

Piperidines, including the compound , serve as essential building blocks for drug development. Their six-membered ring structure with one nitrogen atom and five carbon atoms makes them versatile for constructing biologically active molecules. Researchers explore various synthetic routes to create substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . In this context, the compound’s pharmacophore could be exploited to design novel drugs targeting specific receptors or enzymes.

Anticancer Agents

The piperidine moiety has been investigated for its potential in anticancer therapies. Researchers have designed derivatives with promising activity against specific cancer cell lines. For instance, 2-amino-4-(1-piperidine) pyridine derivatives have been explored as dual inhibitors of anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 kinase (ROS1) .

Anti-Inflammatory Agents

Given the prevalence of inflammatory diseases, compounds containing piperidine scaffolds are of interest. Modulating the piperidine structure can lead to potent anti-inflammatory agents. For example, benzoimidazole-2-one derivatives have been screened for their ability to inhibit NLRP3-dependent pyroptosis and IL-1β release .

Antimicrobial Activity

Piperidine derivatives have demonstrated antimicrobial properties. While some derivatives exhibit activity against fast-growing mycobacteria like M. smegmatis, others may not be effective against M. abscessus . Further exploration of this compound’s antimicrobial potential is warranted.

Mechanism of Action

The mechanism of action would depend on the specific biological target of this compound. Piperidine derivatives are present in more than twenty classes of pharmaceuticals .

properties

IUPAC Name

2-[1-(1,3-benzothiazole-2-carbonyl)piperidin-4-yl]sulfonyl-N-methylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O4S2/c1-17-14(20)10-25(22,23)11-6-8-19(9-7-11)16(21)15-18-12-4-2-3-5-13(12)24-15/h2-5,11H,6-10H2,1H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLAGKVSBPUOXDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)CS(=O)(=O)C1CCN(CC1)C(=O)C2=NC3=CC=CC=C3S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((1-(benzo[d]thiazole-2-carbonyl)piperidin-4-yl)sulfonyl)-N-methylacetamide

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